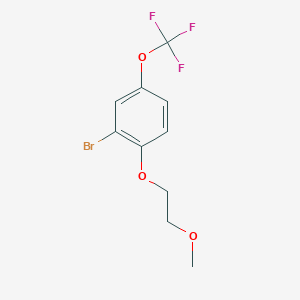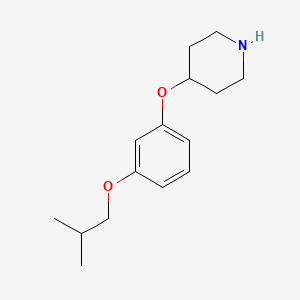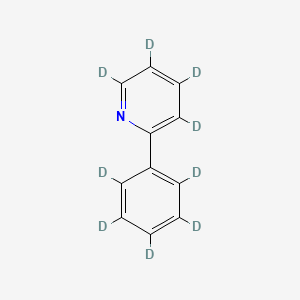
2-Phenylpyridine-d9
概要
説明
2-Phenylpyridine-d9 is a useful research compound. Its molecular formula is C11H9N and its molecular weight is 164.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenylpyridine-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylpyridine-d9 including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
DNA Interaction and Metabolite Reactivity : The N-acetoxy metabolite of 2-amino-5-phenylpyridine has significant reactivity towards DNA and deoxyguanosine monophosphate (dGMP), highlighting its potential impact on DNA structure and function (Saris et al., 1995).
Corrosion Inhibition : N-substituted 2-aminopyridine derivatives, which include structural analogs of 2-Phenylpyridine, have been found to effectively inhibit mild steel corrosion in acidic mediums. This suggests their application in corrosion prevention and materials protection (Verma et al., 2018).
Cyanation Methods : A novel method for cyanating 2-phenylpyridines has been developed, offering an alternative approach to synthesizing aryl nitriles. This has implications in organic synthesis and pharmaceutical development (Yan et al., 2014).
Photophysical Properties : Studies on complexes involving 2-phenylpyridine derivatives have shown potential in applications like light-emitting electrochemical cells, DNA probes, and OLED technology due to their unique emission and absorption properties. These include studies on Ru and Ir complexes (Kelly et al., 1985; Costa et al., 2009; Holmlin et al., 1999; Kumar et al., 2009; De Angelis et al., 2007).
Carcinogenicity Assessment : Comparative studies of 2-amino-5-phenylpyridine and its derivatives have been used to assess carcinogenic potential, with implications for food safety and toxicology (Dooley et al., 1988).
Ligand Functionalization in Complexes : Selective ligand functionalization in Ir(III) complexes, which can include 2-phenylpyridine derivatives, affects phosphorescence wavelength and emission quantum yields, relevant for optoelectronic applications (Costa et al., 2011).
特性
IUPAC Name |
2,3,4,5-tetradeuterio-6-(2,3,4,5,6-pentadeuteriophenyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGHOUODWALEFC-LOIXRAQWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=N2)[2H])[2H])[2H])[2H])[2H])[2H] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylpyridine-d9 | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzamide](/img/structure/B8126131.png)
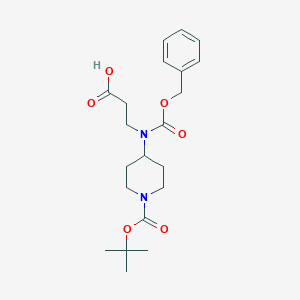

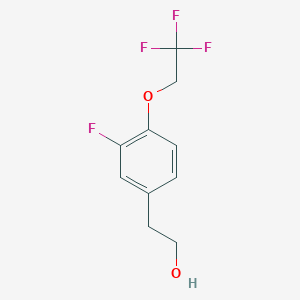
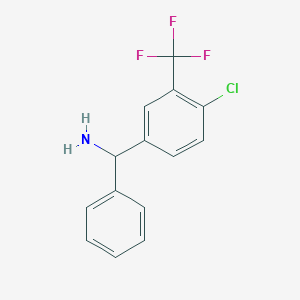

![2-[(4-Boc-1-piperazinyl)sulfonyl]-5-bromopyrimidine](/img/structure/B8126173.png)
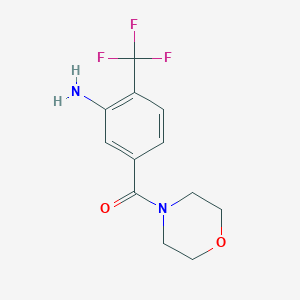
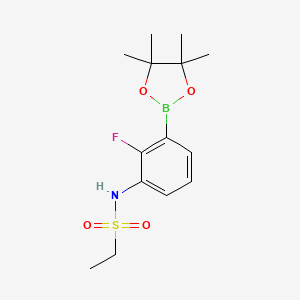

![6-Bromo-2-(cyclobutylmethoxy)benzo[d]thiazole](/img/structure/B8126206.png)
